N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-12-10-20(13-15-9-11-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,11,14H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUNCVPRYGWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyethyl groups can enhance its binding affinity and selectivity towards these targets. The naphthamide core may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Key Differences :
- Backbone : The phthalimide core in 3-chloro-N-phenyl-phthalimide (Fig. 1, ) is distinct from the naphthamide structure of the target compound. Phthalimides are cyclic imides, whereas naphthamides are linear amides with a naphthalene backbone.
- Substituents: The target compound incorporates a furan ring and methoxyethyl group, which are absent in 3-chloro-N-phenyl-phthalimide.
2.2 Functional Group Analog: Triazole-Containing Naphthalene Acetamides
Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
- Structural Similarities : Both compounds feature a naphthalene moiety and amide linkage.
- Key Differences :
- Heterocyclic Group : Compound 6a includes a 1,2,3-triazole ring formed via click chemistry, whereas the target compound has a furan ring. Triazoles enhance stability and hydrogen-bonding capacity .
- Substituent Flexibility : The methoxyethyl group in the target compound may improve solubility compared to the rigid triazole-phenyl combination in 6a.
2.3 Pharmacological Context: Hydroxamic Acids and Antioxidant Analogs
Example : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8, )
- Structural Contrast : The target compound lacks the hydroxylamine (-NHOH) group critical for hydroxamic acid activity. Instead, its furan and methoxyethyl groups may confer distinct electronic or steric effects .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound features a naphthalene core substituted with a furan and a methoxyethyl group. The synthesis typically involves the reaction of 1-naphthoyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in the presence of a base like triethylamine or pyridine, often using dichloromethane or tetrahydrofuran as solvents to optimize yield and control reaction rates.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be fully elucidated.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and human lung adenocarcinoma (A549) cells. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased rates of cancer cell death .
The biological activity of this compound can be attributed to its structural features, which enhance its interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Its unique functional groups facilitate binding to specific receptors, potentially altering signaling pathways associated with cell proliferation and survival.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide | Similar naphthalene core, different furan position | Moderate antimicrobial activity |
| N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-1-naphthamide | Similar core with ethoxy substitution | Reduced anticancer efficacy |
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-naphthamide | Different naphthalene substitution | Enhanced cytotoxicity against certain cancer lines |
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study conducted to evaluate the anticancer effects of this compound on MCF-7 cells, researchers observed a dose-dependent increase in apoptosis markers. The study concluded that the compound effectively induces cell death through mitochondrial pathways.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains.
Q & A
Q. Why do in vitro and in vivo efficacy results diverge for this compound?
- Possible Factors :
- Metabolic Degradation : Cytochrome P450 enzymes may rapidly metabolize the methoxyethyl group.
- Protein Binding : High plasma protein binding (>95%) reduces free drug concentration.
- Solutions :
- Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.
- Use nanoparticle encapsulation for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
